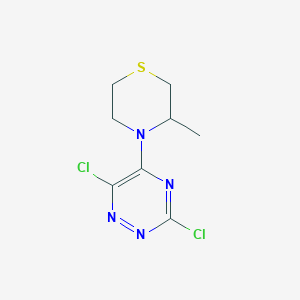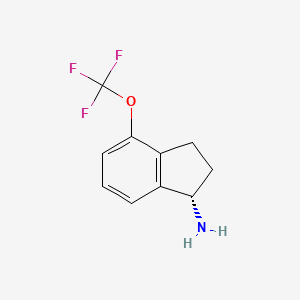
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine is a compound that features a trifluoromethoxy group attached to an indane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The use of efficient and scalable reagents, such as trifluoromethyl triflate, can facilitate the production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-indanone, while reduction can produce trifluoromethoxy-indanamine derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable component in pharmaceuticals . The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Trifluoromethyl triflate: A reagent for introducing trifluoromethoxy groups.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
(S)-4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure combined with the trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
(1S)-4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8H,4-5,14H2/t8-/m0/s1 |
InChI-Schlüssel |
IKXWTQGGDSQKNS-QMMMGPOBSA-N |
Isomerische SMILES |
C1CC2=C([C@H]1N)C=CC=C2OC(F)(F)F |
Kanonische SMILES |
C1CC2=C(C1N)C=CC=C2OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
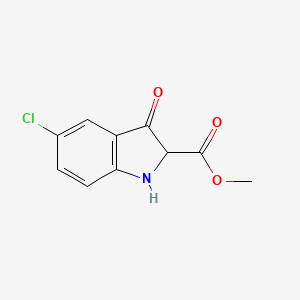
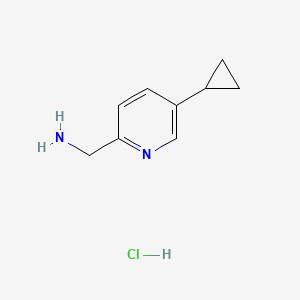
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)
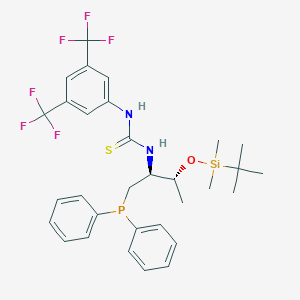
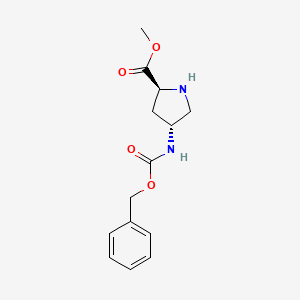

![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)

